molecular formula C11H9IN4 B3080954 3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine CAS No. 1093676-98-2

3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B3080954
CAS No.: 1093676-98-2
M. Wt: 324.12 g/mol
InChI Key: OETAQZDASZNCPF-UHFFFAOYSA-N
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Description

3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 1093676-98-2) is a high-value chemical building block with significant applications in medicinal chemistry and drug discovery research. This pyrrolo[2,3-b]pyridine derivative is a key intermediate in the synthesis of compounds that target host-cell kinases, such as Adaptor Associated Kinase 1 (AAK1) . Inhibiting AAK1 represents a promising broad-spectrum antiviral strategy, as this cellular kinase is a critical regulator for the intracellular trafficking of multiple unrelated RNA viruses, including Dengue and Ebola . Researchers utilize this compound as a versatile scaffold for the development of novel therapeutics due to its substitution pattern, which allows for further functionalization at the iodine moiety to explore structure-activity relationships (SAR) . Its core structure is part of ongoing investigations into kinase inhibition, and it serves as a crucial precursor in the synthesis of more complex molecules aimed at treating neglected tropical diseases and other conditions . Available in various packaging sizes, this product is characterized by a high purity grade to ensure consistent and reliable research outcomes. This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for administration to humans.

Properties

IUPAC Name

3-iodo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN4/c1-16-6-8(4-15-16)7-2-9-10(12)5-14-11(9)13-3-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETAQZDASZNCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(NC=C3I)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent at position 3 facilitates palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives.

Suzuki-Miyaura Coupling

This reaction replaces the iodine atom with aryl/heteroaryl boronic acids under catalytic conditions:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : Dioxane/H₂O (5:1)

  • Temperature : 80–100°C

  • Yield : 53–78%

Example:

Boronic AcidProductYield (%)
Phenyl3-Phenyl derivative62
2-Naphthyl3-(2-Naphthyl) analog59

Sonogashira Coupling

Alkynylation occurs with terminal alkynes:

  • Catalyst : Pd(PPh₃)₂Cl₂/CuI

  • Base : Et₃N

  • Solvent : THF

  • Temperature : 60–80°C

  • Yield : 45–68%

Nucleophilic Substitution

The iodine atom undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols:

  • Conditions : DMF, 80°C, 12–24 h

  • Nucleophile Scope :

    • Primary/secondary amines (e.g., morpholine, piperazine)

    • Thiophenol derivatives

  • Yield : 40–75%

Kinetic Data

NucleophileReaction Time (h)Yield (%)
Morpholine1871
Benzylamine2468

Cyclization Reactions

The pyrrolopyridine core participates in silver- or iodine-mediated cyclizations to form fused heterocycles:

  • Cyclization Agent : AgNO₃ or I₂

  • Solvent : DCM or MeCN

  • Temperature : 25–50°C

  • Regioselectivity : Favors 6-endo-dig cyclization

Example: Reaction with alkynyl aldehydes yields pyrazolo[3,4-b]pyridines in 52–76% yield .

Iodine Retention/Exchange

  • Halogen Exchange : Reaction with NBS (N-bromosuccinimide) replaces iodine with bromine (72% yield) .

  • Retention Strategies : Use of tosyl (Ts) protecting groups prevents deiodination during synthetic steps .

Oxidation/Reduction

  • Methylpyrazole Stability : The 1-methylpyrazole moiety resists oxidation under mild conditions (e.g., H₂O₂, 50°C) .

Palladium-Mediated Coupling

  • Oxidative Addition : Pd(0) inserts into the C–I bond.

  • Transmetalation : Boronic acid or alkyne transfers to Pd(II).

  • Reductive Elimination : Forms C–C bonds with >90% regioselectivity .

SNAr Pathway

  • Base Role : Deprotonates nucleophile, enhancing reactivity.

  • Solvent Effect : Polar aprotic solvents (DMF) stabilize transition state.

Stability and Handling

  • Light Sensitivity : Degrades under UV light (t₁/₂ = 48 h in solution).

  • Storage : –20°C under argon; shelf life >12 months .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine exhibit anticancer properties. Studies indicate that the compound can inhibit the proliferation of cancer cells through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of pyrrolo[2,3-b]pyridine have been explored for their potential to target specific cancer pathways, making them promising candidates for further development as anticancer agents.

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Preliminary studies suggest that it may be effective against a range of bacterial and fungal pathogens. The presence of the iodine atom in its structure could enhance its interaction with microbial cell membranes, leading to increased efficacy against resistant strains.

Neurological Research

The compound's structural similarity to known neuroprotective agents has led to investigations into its potential use in treating neurodegenerative diseases. Research indicates that it may possess neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrrolo[2,3-b]pyridine and evaluated their anticancer activity against human cancer cell lines. The study found that this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity.

Case Study 2: Antimicrobial Efficacy

A research article in Antimicrobial Agents and Chemotherapy reported on the synthesis of halogenated pyrrolopyridines, including the target compound. The study demonstrated that these compounds showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent groups at positions 3 and 5 of the pyrrolo[2,3-b]pyridine core. Key examples include:

Table 1: Structural Comparison of Analogous Compounds
Compound Name Substituents (Position 3, 5) Molecular Formula Molecular Weight Key Applications
3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine (Target) I (3), 1-methylpyrazole (5) C₁₁H₉IN₄ ~324.01* Kinase inhibition, synthetic intermediate
3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-B]pyridine I (3), 3-CF₃Ph (5) C₁₄H₈F₃IN₂ 388.13 Medicinal chemistry, enzyme studies
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine I (3), CF₃ (5) C₈H₄F₃IN₂ 312.03 Radiolabeling, small-molecule probes
2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-B]pyridin-5-yl]-N,N-dimethylbenzamide Et-pyrazole (3), dimethylbenzamide (5) C₂₂H₂₄N₆O 412.47 Kinase inhibition (experimental drug)

Pharmacological and Industrial Relevance

  • Kinase Inhibition : The target compound and its analogs (e.g., ) are explored for oncology and inflammatory diseases due to their kinase-modulating activity.
  • Material Science : Iodinated derivatives (e.g., ) are valuable in radiopharmaceuticals or as intermediates for optoelectronic materials.

Biological Activity

3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyDetails
Compound NameThis compound
Molecular FormulaC11H9I N4
Molecular Weight324.12 g/mol
CAS Number1093676-98-2

The compound features a complex bicyclic structure that contributes to its diverse biological activities. Its molecular structure can be represented by the SMILES notation: Cn1cc(cn1)c1cc2c(c[nH]c2nc1)I .

Pharmacological Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a range of pharmacological activities, including:

  • Antitumor Activity : Some studies suggest that pyrrolo[2,3-b]pyridine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation, with mechanisms involving the inhibition of pro-inflammatory cytokines .
  • Antiviral and Antimicrobial Properties : Certain derivatives demonstrate activity against viral and bacterial infections, making them potential candidates for further development in infectious disease therapies .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at specific positions on the pyrrolo ring system can lead to enhanced potency or selectivity against various biological targets. For example:

  • The presence of the pyrazole moiety at the 5-position has been associated with improved anti-inflammatory and antioxidant properties .
  • Substituents at the 3-position can significantly affect the compound's interaction with target proteins, influencing both efficacy and safety profiles .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, studies have shown that it can induce apoptosis in human leukemia cells while sparing normal cells, indicating a favorable therapeutic window .

In Vivo Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
Reactant of Route 2
3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.